Pyriproxyfen

Descripción general

Descripción

Pyriproxyfen is a pesticide found to be effective against a variety of insects . It was introduced to the US in 1996 to protect cotton crops against whitefly . It is also used as a prevention for flea control on household pets, for killing indoor and outdoor ants and roaches . Pyriproxyfen is a juvenile hormone analog and an insect growth regulator . It prevents larvae from developing into adulthood and thus rendering them unable to reproduce .

Synthesis Analysis

The metabolism of pyriproxyfen in primary crops was investigated in fruits and pulses/oilseeds group only . According to the results of the metabolism studies, the residue definition for enforcement and risk assessment can be proposed as pyriproxyfen (fruits and pulses/oilseeds) following foliar treatment .

Molecular Structure Analysis

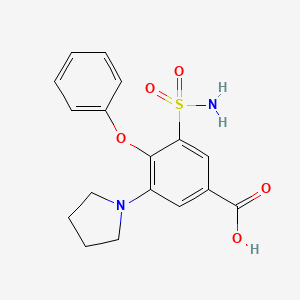

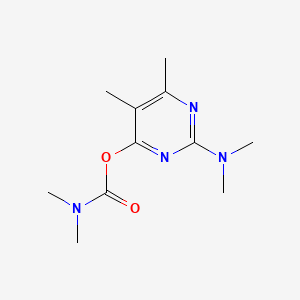

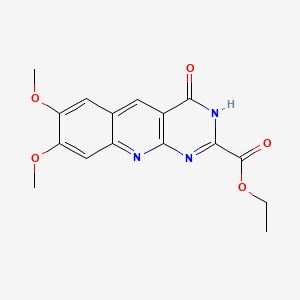

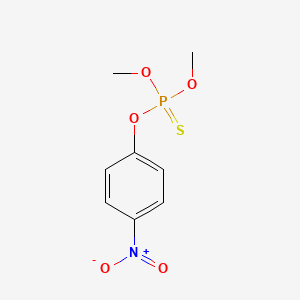

Pyriproxyfen is an aromatic ether that consists of propylene glycol having a 2-pyridyl group at the O-1 position and a 4-phenoxyphenyl group at the O-3 position . The crystal structure file of pyriproxyfen was taken from CSD (Cambridge Structural Database), which belongs to an orthorhombic system with lattice parameters a= 10.068 Å, b= 8.028 Å, and c= 40.913 Å . There are eight pyriproxyfen molecules in each unit cell and the molecular and unit cell structures of pyriproxyfen are shown in the same source .

Chemical Reactions Analysis

Pyriproxyfen is used as a pesticide substitute to control insect pests in tea gardens, but little is known about its residue degradation . Here, an integrative study of the degradation and metabolism of pyriproxyfen from the tea garden to the cup was performed .

Physical And Chemical Properties Analysis

Pyriproxyfen has a molecular formula of C20H19NO3 and a molecular weight of 321.4 g/mol . It is an aromatic ether and a member of pyridines . It is functionally related to a 4-phenoxyphenol .

Aplicaciones Científicas De Investigación

Agriculture: Pesticide Residue Analysis

Pyriproxyfen is extensively used in agriculture to protect crops from pests. A significant application in scientific research is the quantitative determination of pyriproxyfen residues in agricultural products. For instance, a study developed a method using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) to detect residues of pyriproxyfen and its metabolites in tea and tea infusion . This is crucial for ensuring food safety and compliance with regulatory standards.

Aquatic Ecosystems: Ecotoxicological Effects

The fate and impact of pyriproxyfen in aquatic ecosystems are critical areas of research. Studies have been conducted to understand its photodegradation and persistence in water, as well as its toxicity to various aquatic organisms . This research is vital for assessing the environmental risks associated with the use of pyriproxyfen and for developing guidelines to protect aquatic life.

Vector Control: Larvicide Applications

Pyriproxyfen is widely used as a larvicide in vector control programs to combat pests like mosquitoes that spread diseases. It acts by disrupting the normal development of insect larvae, preventing them from maturing into adults . Research in this field focuses on optimizing its use to maximize efficacy while minimizing environmental impact.

Endocrine Disruption: Molecular Action

Understanding the molecular action of pyriproxyfen is essential for its application in pest control. It functions by mimicking juvenile hormones in insects, thereby interfering with their growth and reproduction. Studies have explored how pyriproxyfen causes metabolic shifts and disrupts hormone responses, which are crucial for egg maturation in insects .

Risk Assessment: Pesticide Evaluation

Pyriproxyfen undergoes rigorous pesticide risk assessments to evaluate its safety for use on various crops. Research includes analyzing its effects on non-target organisms and determining maximum residue levels (MRLs) in food products. Such assessments are fundamental for the approval and registration of pyriproxyfen as a pesticide .

Safety and Hazards

Mecanismo De Acción

Target of Action

Pyriproxyfen is an insect growth regulator that mimics the juvenile hormone in insects . Its primary targets are young insects and eggs . It acts on the endocrine system of insects , specifically the Methoprene-tolerant (Met) protein, the juvenile hormone receptor .

Mode of Action

Pyriproxyfen works by mimicking the juvenile hormone in insects, thereby disrupting their growth . It prevents larvae from developing into adults, rendering them unable to reproduce . It can affect an insect if it is touched or eaten . . Instead, it disturbs egg-laying and egg-hatch and keeps young insects from growing into adult forms .

Biochemical Pathways

Pyriproxyfen substantially alters the expression of many genes that are essential for mosquito physiology and oocyte development in the fat body and ovary . Many metabolic genes are differentially expressed in response to pyriproxyfen treatment, thereby affecting the mobilization and utilization of energy reserves . It also modifies mosquito responses to juvenile hormone and 20-hydroxyecdysone (20E), two major hormones that govern mosquito reproduction .

Pharmacokinetics

After topical administration, pyriproxyfen is distributed throughout the hair coat within 24 hours . At the recommended therapeutic dose, the highest concentration was observed at the application site and at the back and the flanks .

Result of Action

The result of pyriproxyfen’s action is the effective sterilization of female mosquitoes . Exposure to pyriproxyfen prompts the overgrowth of primary follicles in sugar-fed Ae. aegypti females but blocks the development of primary follicles at Christopher’s Stage III after blood feeding . Secondary follicles are precociously activated in pyriproxyfen-treated mosquitoes . This prevents target insects from multiplying .

Action Environment

Pyriproxyfen is predicted to exist in both the vapor and particulate phase in the ambient atmosphere . Particulate-phase pyriproxyfen will be removed from the air by wet and dry deposition . It is predicted that vapor-phase pyriproxyfen will degrade rapidly with photochemically-produced hydroxyl radical in the atmosphere . The average half-life for this reaction is estimated to be 7.4 hr .

Propiedades

IUPAC Name |

2-[1-(4-phenoxyphenoxy)propan-2-yloxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-16(23-20-9-5-6-14-21-20)15-22-17-10-12-19(13-11-17)24-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDHVHZZCFYRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032640 | |

| Record name | Pyriproxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Solidifies on standing; mp = 49.7 deg C; [Merck Index] Colorless solid; mp = 45-47 deg C; [ICSC] Colorless solid or pale yellow liquid; mp = 45-47 deg C; [HSDB] White crystalline solid; [MSDSonline], WHITE POWDER OR GRANULES | |

| Record name | Pyriproxyfen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

318 °C | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

119 °C c.c. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In hexane 400, methanol 200, xylene 500 (all g/kg at 20-25 °C), Solubility in water, mg/l at 20 °C: 0.101 (practically insoluble) | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.24 at 25 °C, Density (at 20 °C): 1.14 g/cm³ | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000218 [mmHg], <9.8X10-8 mm Hg at 23 °C, Vapor pressure at 23 °C: negligible | |

| Record name | Pyriproxyfen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Pyriproxyfen mimics insect juvenile growth hormone, halting development during metamorphosis and larval development. It also concentrates in female flea ovaries, causing non-viable eggs to be produced. When combined with an adulticide (e.g., permethrin, fipronil) all stages of the parasite are killed and re-infestation is less likely. | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Pale yellow waxy solid (technical grade), Pale yellow liquid | |

CAS RN |

95737-68-1 | |

| Record name | Pyriproxyfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95737-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriproxyfen [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095737681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriproxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine, 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIPROXYFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9VOR705O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

47 °C, MP: 49.7 °C, 48-50 °C | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Pyriproxyfen is a juvenile hormone mimic that disrupts insect development. [, ] It interferes with embryogenesis, metamorphosis, and adult formation by mimicking the action of natural juvenile hormones. [, ] This leads to a range of effects, including the death of immature stages, the development of abnormal pupae, and the suppression of egg hatching. [, , ]

A: While pyriproxyfen primarily targets immature stages, studies show that it can indirectly affect adult insects. [] For instance, it has been observed to cause reduced oviposition and enhanced mature oocyte accumulation in both susceptible and resistant strains of Bemisia tabaci. [] This effect on egg laying might be due to physiological changes or behavioral responses to pyriproxyfen-treated plants. [] Additionally, pyriproxyfen can reduce adult longevity in some species, such as Anopheles gambiae. []

A: Pyriproxyfen can disrupt embryogenesis when applied directly to eggs or when females are exposed to it. [, ] In California red scale, it was shown to suppress embryogenesis when females were treated, significantly reducing the number of offspring produced. [] Exposure of cat flea eggs to pyriproxyfen during early embryogenesis can lead to larval mortality, demonstrating a latent effect. []

ANone: Pyriproxyfen has the molecular formula C20H23NO3 and a molecular weight of 325.4 g/mol. You can find the structure in the research papers provided.

A: While the provided research papers don't delve into detailed spectroscopic data, techniques like HPLC with UV detection [] and fluorometric determination [] have been used for its analysis.

A: Pyriproxyfen exhibits varying stability depending on the environmental conditions. In soil, it undergoes slow photodegradation but rapid aerobic degradation. [] Its stability in water depends on factors like pH and temperature. [] Research suggests that pyriproxyfen degrades faster at higher temperatures and lower concentrations. []

A: Formulating pyriproxyfen with specific carriers, such as corncob grits for fire ant control [], can impact its stability and release characteristics. The choice of formulation depends on the target pest, application method, and desired persistence.

A: Yes, resistance to pyriproxyfen has been documented in various insect species, including Bemisia tabaci. [, , , ] This resistance can develop after repeated exposure to the insecticide. []

A: Factors like the frequency of pyriproxyfen application, the availability of alternative host plants, and the insect biotype can influence resistance development. [] For example, resistance evolved more readily in geographically isolated Bemisia tabaci populations with limited access to untreated host plants. []

A: Pyriproxyfen's environmental fate and potential effects on non-target organisms are important considerations. Its persistence in soil, water, and plants, along with its potential toxicity to certain aquatic invertebrates, highlight the need for responsible use and management practices. [, , ]

A: High-performance liquid chromatography (HPLC) coupled with UV detection is a commonly used technique for quantifying pyriproxyfen residues in various matrices like tomatoes. [] Additionally, fluorometric methods have been developed for its determination. []

A: Yes, pyriproxyfen has been investigated for its potential in controlling mosquitoes, which are vectors for diseases like dengue and Zika. [, , ] Studies have explored its efficacy in different formulations, including insecticide-treated nets and smoke-generating formulations. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.